Calcium dichlorotrioxotricuprate(2-)

Description

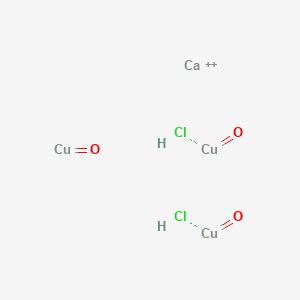

Calcium dichlorotrioxotricuprate(2–) (CAS: 97592-60-4) is a coordination complex with the formula likely represented as Ca[Cu₃Cl₂O₃]²⁻. This compound is registered under the European REACH regulation (EC 307-257-0) and is characterized by its anionic structure involving copper, chlorine, and oxygen atoms coordinated with a calcium cation . Its synthesis and stability depend on precise stoichiometric control, as the trioxotricuprate core ([Cu₃Cl₂O₃]²⁻) suggests a mixed oxidation state for copper (I/II), which is common in polynuclear copper complexes. Applications of such compounds are understudied but may relate to catalysis or materials science due to copper’s redox activity.

Properties

CAS No. |

97592-60-4 |

|---|---|

Molecular Formula |

CaCl2Cu3H2O3+2 |

Molecular Weight |

351.63 g/mol |

IUPAC Name |

calcium;oxocopper;dihydrochloride |

InChI |

InChI=1S/Ca.2ClH.3Cu.3O/h;2*1H;;;;;;/q+2;;;;;;;; |

InChI Key |

SMEGKKGTUKDNCV-UHFFFAOYSA-N |

Canonical SMILES |

O=[Cu].O=[Cu].O=[Cu].Cl.Cl.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calcium dichlorotrioxotricuprate(2-) typically involves the reaction of calcium chloride with copper(II) oxide in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{CaCl}_2 + 3\text{CuO} + \text{Oxidizing Agent} \rightarrow \text{CaCl}_2\text{Cu}_3\text{H}_2\text{O}_3+2 ]

Industrial Production Methods

Industrial production of calcium dichlorotrioxotricuprate(2-) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and precise control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Calcium dichlorotrioxotricuprate(2-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state copper compounds, while reduction may yield lower oxidation state copper compounds .

Scientific Research Applications

Calcium dichlorotrioxotricuprate(2-) has several scientific research applications, including:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as antimicrobial agents.

Industry: It is used in the production of advanced materials and as a component in certain industrial processes

Mechanism of Action

The mechanism by which calcium dichlorotrioxotricuprate(2-) exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. It can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares calcium dichlorotrioxotricuprate(2–) with structurally or functionally analogous calcium-based coordination complexes.

Key Observations:

Redox Activity : Unlike calcium diascorbate or dichromium tetraoxide, calcium dichlorotrioxotricuprate(2–) contains copper, which confers redox versatility akin to copper-based catalysts (e.g., in oxidation reactions) .

Environmental Impact : Calcium dichlorophthalate shares structural similarities (Cl⁻ ligands) but is flagged for environmental risks, whereas the ecological effects of calcium dichlorotrioxotricuprate(2–) remain unstudied .

Thermal Stability : Calcium dichromium tetraoxide outperforms most analogs in high-temperature applications, while calcium dichlorotrioxotricuprate(2–) may decompose at elevated temperatures due to its oxygen-rich structure.

Research Findings and Limitations

- Spectroscopic Data : FTIR studies of related copper-calcium complexes (e.g., CaCuO₂) suggest strong Cu–O vibrational modes, but direct data for this compound are absent.

- Applications : While calcium dibenzyl dimaleate is commercially utilized, calcium dichlorotrioxotricuprate(2–) lacks documented industrial use, highlighting a research gap.

Biological Activity

Overview of Calcium Dichlorotrioxotricuprate(2-)

Calcium dichlorotrioxotricuprate(2-) is a coordination compound that contains calcium and copper in its structure. It is primarily studied for its potential applications in various fields, including biochemistry and materials science.

Antimicrobial Properties

Research indicates that compounds containing copper, such as calcium dichlorotrioxotricuprate(2-), exhibit antimicrobial properties. Copper ions are known to disrupt bacterial cell membranes and interfere with cellular processes, making them effective against a range of pathogens.

Antioxidant Activity

Copper complexes have been shown to possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Interaction

Calcium dichlorotrioxotricuprate(2-) may interact with specific enzymes, influencing biochemical pathways. For example, copper is a cofactor for several enzymes involved in critical biological processes, such as superoxide dismutase (SOD), which plays a role in detoxifying superoxide radicals.

Case Studies

- Antimicrobial Study : A study evaluated the effectiveness of copper-based compounds against various bacterial strains, demonstrating significant inhibition of growth in pathogens like E. coli and Staphylococcus aureus.

- Antioxidant Research : Research has shown that copper complexes can reduce oxidative stress markers in vitro, suggesting potential therapeutic benefits in oxidative stress-related conditions.

- Enzymatic Activity : Investigations into the role of copper in enzymatic reactions have highlighted its importance in maintaining cellular homeostasis and preventing disease progression.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.